Fondaparinux sodium intermediate C is a crucial compound in the synthesis of fondaparinux sodium, an anticoagulant drug. Fondaparinux sodium is a synthetic pentasaccharide that mimics the activity of antithrombin III, leading to the inhibition of factor Xa in the coagulation cascade. This compound is classified as a low molecular weight heparin derivative and is used primarily for preventing and treating thromboembolic disorders.
Fondaparinux sodium intermediate C is derived from the chemical synthesis of monosaccharides, which are the building blocks for the pentasaccharide structure of fondaparinux. It falls under the category of glycosaminoglycans, specifically designed to exhibit anticoagulant properties similar to those of heparin but with improved safety profiles and reduced side effects .
The synthesis of fondaparinux sodium intermediate C involves several key steps, employing various chemical reactions and protective group strategies to ensure high selectivity and yield. The process typically begins with the assembly of individual monosaccharide units (referred to as monomers A2, B1, C, D, and E) through glycosylation reactions. These units undergo a series of modifications including sulfation and deprotection to yield the desired intermediate.
Recent advancements have introduced automated synthesis techniques that enhance efficiency and reproducibility. For instance, a one-pot reaction method allows for simultaneous activation and coupling of saccharide units, significantly reducing the number of purification steps required . The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are integral in monitoring the progress of these reactions .
Fondaparinux sodium intermediate C has a complex molecular structure characterized by a pentasaccharide backbone. The specific arrangement of sugar units includes glucosamine and uronic acid residues, which are sulfated at specific positions to confer anticoagulant activity. The molecular formula can be represented as follows:
The stereochemistry is critical for its biological function, with specific configurations at each sugar unit influencing its interaction with antithrombin III .
Fondaparinux sodium intermediate C undergoes various chemical reactions during its synthesis:
These reactions are often catalyzed by specific enzymes or chemical reagents that facilitate selective modifications without affecting other functional groups within the molecule .
The mechanism by which fondaparinux sodium exerts its anticoagulant effect involves binding to antithrombin III, leading to a conformational change that enhances the inhibition of factor Xa. This process effectively interrupts the coagulation cascade, preventing thrombus formation. The pentasaccharide structure is essential for this interaction; it mimics the natural heparin binding sites on antithrombin III, thereby facilitating its action .
Fondaparinux sodium intermediate C exhibits several notable physical and chemical properties:
These properties are critical for its formulation as a pharmaceutical agent, influencing both its efficacy and safety profile when administered .
Fondaparinux sodium intermediate C is primarily utilized in pharmaceutical research and development as a precursor in the synthesis of fondaparinux sodium. Its applications extend beyond anticoagulation therapy; it is also being explored in drug delivery systems due to its biocompatibility and ability to interact with various biological targets. Research continues into modifying its structure for enhanced therapeutic profiles or novel applications in treating other diseases associated with thrombosis .
The assembly of Intermediate C employs convergent block strategies combining enzymatic and chemical methods to overcome the inherent complexity of iduronic acid incorporation. A prominent [3+2] fragment coupling approach links a protected trisaccharide donor with a disaccharide acceptor, leveraging enzymatic epimerization for iduronic acid formation:
Table 1: Key Building Blocks in Convergent Synthesis
Building Block | Structure | Role in Assembly | Key Feature |
---|---|---|---|
GH Disaccharide | GlcNS6S-IdoA2S | Terminal acceptor | Enzymatic C5-epimerization of GlcA |
DEF Trisaccharide | GlcNS3S6S-GlcA-GlcNS3S6S | Central glycosyl donor | Orthogonal protection at O-3, O-6 |
ABC Trisaccharide | GlcNAc6S-GlcA-GlcNS3S6S | Alternative donor | Regioselective sulfation pre-cursor |
Iduronic acid (IdoA) installation remains a critical hurdle addressed through chelation-assisted stereochemical inversion. Recent advances utilize C5-aldehyde glucofuranose intermediates subjected to Grignard addition under Lewis acid catalysis (MgBr₂, Et₂O, -78°C), yielding idose derivatives with >10:1 stereoselectivity. Subsequent RuO₄/NaIO₄ oxidation and esterification furnishes iduronate building blocks in 74% yield over three steps [8]. Alternatively, microbial glucuronosyl C5-epimerases enable enzymatic conversion of glucuronic to iduronic acid residues within oligosaccharide chains, though chemical synthesis dominates large-scale production due to higher volumetric efficiency [6].
Orthogonal protecting group (PG) schemes enable sequential glycosylation and selective functionalization during Intermediate C synthesis. Strategic PG selection balances steric requirements, deprotection kinetics, and compatibility with glycosidic linkages:
Table 2: Protecting Group Tactics for Key Functional Groups
Functional Group | Protecting Group | Deprotection Conditions | Strategic Role |
---|---|---|---|
C4/C6 diols | Benzylidene acetal | H₃O⁺/HOAc or Pd(OH)₂/H₂ | Blocks O-4 for glycosylation; directs β-selectivity |
Primary OH (C6) | Levulinoyl (Lev) | NH₂NH₂·HOAc/pyridine (pH 4.5) | Orthogonal to benzyl; permits late-stage sulfation |
Secondary OH | Tetrahydropyranyl (THP) | p-TsOH/MeOH or CSA | Temporary protection during chain elongation |
Amine (C2) | Azide (N₃) | Pd/H₂ or Ph₃P/H₂O | Enables N-sulfation post-glycosylation |
Carboxylate | Methyl ester | NaOH/MeOH or LiOH/H₂O | Masked for glycosylation; hydrolyzed pre-sulfation |
Benzylidene acetals remain indispensable for glucosamine C4/C6 protection, enabling regioselective ring-opening to install C6-sulfates late in the synthesis. Levulinoyl groups offer critical orthogonality due to their rapid cleavage with hydrazine acetate under near-neutral conditions (pH 4.5, 0°C), leaving acid-labile glycosidic bonds and benzyl ethers intact [1]. Recent improvements utilize p-methoxybenzyl (PMB) ethers at C3-OH, removable via DDQ oxidation without affecting THP groups, thereby enhancing flexibility in multistep sequences [4].
Achieving the required α- and β-stereochemistry in Intermediate C’s four glycosidic bonds demands precise control via donor activation chemistry and neighboring group participation:
β-Glucosaminide formation: Installation of β-linked glucosamine residues employs 2-azido-2-deoxy donors with participating pivaloyl (Piv) or acetyl esters at O-3. The ester carbonyl oxygen assists stereocontrol through transient formation of an acyloxonium ion intermediate, directing nucleophilic attack to the β-face. Gold(I)-catalyzed activation of glycosyl carbonates with Ph₃PAuNTf₂/AgOTf (5 mol%) achieves near-quantitative β-selectivity at -40°C [8].
α-Iduronate linkages: Iduronic acid α-linkages exploit the inverse kinetic anomeric effect of idose conformers. Activation of thioglycoside donors with NIS/TfOH in dichloromethane at -30°C provides α/β ratios up to 9:1. Silver triflate-mediated glycosylations using 4,6-O-di-tert-butylsilylidene-protected donors further enhance α-selectivity through steric shielding of the β-face [6].
Convergent block coupling of the DEF-GH disaccharide to the ABC trisaccharide exemplifies these principles: Gold catalysis (Ph₃PAuNTf₂, 4Å MS, CH₂Cl₂) achieves the critical β-(1→4) linkage in 82% yield with >20:1 β-selectivity, while subsequent α-iduronate coupling via NIS/AgOTf activation maintains 87% yield and 9:1 α:β ratio [8].
Regioselective sulfation precedes global deprotection as the final chemical transformation en route to Intermediate C. Key advances address sulfation sequence and protecting group interplay:
Sulfation Kinetics Insight: Primary C6-OH sulfation occurs 12× faster than secondary C3-OH sulfation in DMF (k6 = 8.2 × 10⁻³ M⁻¹s⁻¹ vs. k3 = 6.8 × 10⁻⁴ M⁻¹s⁻¹). This differential enables sequential sulfation without protecting groups when using controlled SO₃ equivalents [6].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: